molecular formula C9H6N2 B1525569 5-ethynyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1207351-16-3

5-ethynyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525569
CAS No.: 1207351-16-3
M. Wt: 142.16 g/mol
InChI Key: ZDWOZOQHSOWIJD-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C9H6N2 and a molecular weight of 142.16 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h1,3-6H, (H,10,11) . This indicates that the molecule consists of a pyrrolo[2,3-b]pyridine core with an ethynyl group attached at the 5-position .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 142.16 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Functionalization and Derivatives

Functionalization of 1H-pyrrolo[2,3-b]pyridine, a close relative of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine, is studied for developing agrochemicals and functional materials. Researchers have introduced various amino groups onto 7-azaindole to form multidentate agents and podant-type compounds. This research suggests that functionalization of such compounds can lead to fungicidal activities and other applications in agriculture and materials science (Minakata et al., 1992).

Antibacterial Properties

A series of compounds based on 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from related structures, demonstrated in vitro antibacterial activity. This indicates potential applications in the development of new antibacterial agents (Toja et al., 1986).

Structural and Chemical Analysis

X-ray crystallographic and NMR studies of certain derivatives like trans-2,3-dichloro-5-ethyl-2,3-dihydrothieno[2,3-b]pyridine syn-1-oxide offer insights into the structure and stereochemistry of these compounds. Such studies are crucial for understanding the chemical properties and potential applications in various scientific fields (Klemm et al., 1999).

Synthesis of Novel Derivatives

Efficient synthesis methods for novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines have been developed, incorporating tetrahedral fragments and spiro-frameworks. Such methods could lead to new compounds with potential applications in pharmacology and materials science (Vilches-Herrera et al., 2013).

Potential Anticancer Agents

Pyrrolyl-pyridine heterocyclic compounds have shown significant anticancer activity against various cancer cell lines, including human cervical and breast cancer cell lines. This suggests their potential use in the development of new anticancer drugs (Mallisetty et al., 2023).

Versatility in Pharmaceutical Research

6,7-Dihydro-5H-cyclopenta[b] pyridine, structurally similar to this compound, is used in pharmaceutical research, particularly as a side-chain in fourth-generation Cefpirome production. This highlights the versatility of such compounds in drug development (Fu Chun, 2007).

Safety and Hazards

The safety information for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine indicates that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . The compound is labeled with the GHS07 pictogram and carries the hazard statements H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-ethynyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-2-7-5-8-3-4-10-9(8)11-6-7/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWOZOQHSOWIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717513
Record name 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207351-16-3
Record name 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207351-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Trimethylsilanylethynyl-1H-pyrrolo[2,3-b]pyridine (26, 0.235 g, 1.10 mmol) was dissolved in 16 mL of methanol, and potassium carbonate (0.0152 g, 0.110 mmol) was added. The reaction was stirred for 2 hours at room temperature, then concentrated under vacuum, and the residue was dissolve in dichloromethane, dried over sodium sulfate. Solids were filtered out and the filtrate was concentrated under vacuum. The crude material was purified by silica gel flash chromatography, eluting with ethyl acetate and hexane. The appropriate fractions were combined and the solvents removed under vacuum to provide the desired compound as a solid (27, 0.155 g). MS (ESI) [M+H+]+=143.3.
Quantity
0.235 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.0152 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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